molecular formula C26H29N5O3 B11617219 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11617219
M. Wt: 459.5 g/mol
InChI Key: LWBYOZUMJGWMHS-UHFFFAOYSA-N
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Description

This compound features a highly complex triazatricyclic core structure with a 3-ethoxypropyl substituent and a phenylethyl carboxamide group. Its synthesis likely involves multi-step organic reactions, including cyclization and functional group modifications. The compound’s structural characterization has been facilitated by crystallographic tools such as SHELX and ORTEP-3, which are critical for resolving intricate bond configurations and stereochemistry .

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H29N5O3/c1-4-34-14-8-13-30-23(27)20(25(32)28-18(3)19-9-6-5-7-10-19)15-21-24(30)29-22-12-11-17(2)16-31(22)26(21)33/h5-7,9-12,15-16,18,27H,4,8,13-14H2,1-3H3,(H,28,32)

InChI Key

LWBYOZUMJGWMHS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

Preparation Methods

The synthesis of 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the triazatricyclo core: This involves cyclization reactions using appropriate reagents and catalysts.

    Introduction of the ethoxypropyl group: This step involves alkylation reactions under controlled conditions.

    Formation of the imino group: This is achieved through condensation reactions.

    Introduction of the phenylethyl group: This step involves substitution reactions using phenylethyl halides.

    Final modifications: This includes oxidation or reduction reactions to achieve the desired functional groups.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

    Condensation: Reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biological Research: It is investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core distinguishes it from simpler bicyclic systems, such as cephalosporins (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) . Key structural differences include:

Feature Target Compound Cephalosporin Analogues
Core Structure Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene Bicyclo[4.2.0]oct-2-ene (beta-lactam fused with dihydrothiazine)
Key Substituents 3-Ethoxypropyl, phenylethyl carboxamide Thiadiazolylthio, tetrazolyl acetamido
Functional Groups Imino, oxo, ethoxy Beta-lactam, carboxylate

Pharmacokinetic and Bioactivity Profiles

While direct pharmacological data for the target compound are unavailable, comparisons can be inferred from structural analogs:

  • Cephalosporins : Beta-lactam antibiotics with broad-spectrum activity. Their thiadiazolylthio and tetrazolyl groups enhance binding to penicillin-binding proteins (PBPs) .
  • The phenylethyl group could facilitate interactions with hydrophobic binding pockets.

Research Findings and Methodological Insights

Crystallographic Analysis

The compound’s structure determination likely employed SHELX-97 for refinement and ORTEP-3 for graphical representation, ensuring accurate bond-length and angle measurements critical for SAR studies .

Pharmacopeial Standards

Compounds like cephalosporins undergo rigorous pharmacopeial testing (e.g., identity, purity) as outlined in PF 43(1) . Similar standards would apply to the target compound if developed as a therapeutic agent.

Biological Activity

The compound 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Molecular Characteristics

PropertyValue
Molecular Formula C25H27N5O3
Molecular Weight 445.5 g/mol
CAS Number 510733-27-4
IUPAC Name 7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Synthesis of the Compound

The synthesis of this compound involves multiple steps starting from readily available precursors. Key steps typically include:

  • Formation of the Triazatricyclo Ring System : Utilizing cyclization reactions to establish the core structure.
  • Introduction of Functional Groups : Incorporating ethoxypropyl and phenylethyl groups through substitution reactions.
  • Optimization of Reaction Conditions : Adjusting temperature, solvent types, and catalysts to maximize yield and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The presence of functional groups like imines and carboxamides suggests potential reactivity that could lead to modulation of biological processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar triazatricyclo compounds. For instance:

  • Case Study 1 : A related compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.

Antimicrobial Properties

Research indicates that compounds with structural similarities exhibit antimicrobial activities against a range of pathogens:

  • Case Study 2 : In vitro assays showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

In Vitro Studies

In vitro studies have been conducted to assess the biological activities of this compound:

Study TypeFindings
CytotoxicitySignificant inhibition of cell proliferation in cancer cell lines at low concentrations.
AntimicrobialEffective against multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

In Vivo Studies

Limited in vivo studies suggest promising results in animal models:

  • Tumor Growth Inhibition : Administration in murine models led to reduced tumor sizes compared to control groups.
  • Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses.

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